molecular formula C23H24N2O2S B2566187 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034316-57-7

3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2566187
CAS No.: 2034316-57-7
M. Wt: 392.52
InChI Key: OYJBVESLFIXYHX-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
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Scientific Research Applications

Ultrasound- and Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Ashok et al. (2014) demonstrates the ultrasound- and microwave-assisted synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their antimicrobial activity against bacterial and fungal strains, revealing good antimicrobial properties for some of the compounds. This research underlines the potential of using such compounds in developing new antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

Synthesis of Quinoline and Pyridine Derivatives

Alizadeh et al. (2014) reported the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives using piperidine–iodine as a dual system catalyst, emphasizing the method's good yields, mild reaction conditions, and ease of handling. This illustrates the utility of piperidine derivatives in synthesizing complex organic molecules with potential applications in various scientific fields (Alizadeh, Ghanbaripour, & Zhu, 2014).

Inhibitory Studies on Acetylcholinesterase

Sumesh et al. (2020) conducted a one-pot three-component reaction leading to the synthesis of novel pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles with significant acetylcholinesterase inhibitory activity. This research opens avenues for exploring these compounds in neurological disorders where acetylcholinesterase inhibition is a key therapeutic strategy (Sumesh, Kumar, Almansour, Suresh Kumar, & Ashraf, 2020).

Optimization of Friedländer's Cyclization Reaction

Khan et al. (2013) optimized the reaction conditions for the synthesis of 3-(aryloxy)quinoline derivatives via Friedländer's cyclization reaction. This study not only contributes to the field of synthetic organic chemistry but also highlights the potential of these compounds in further scientific research applications, including the development of anticancer agents (Khan, El-Gamal, & Oh, 2013).

Properties

IUPAC Name

3-phenylsulfanyl-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-22(13-17-28-20-8-2-1-3-9-20)25-15-11-19(12-16-25)27-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJBVESLFIXYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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